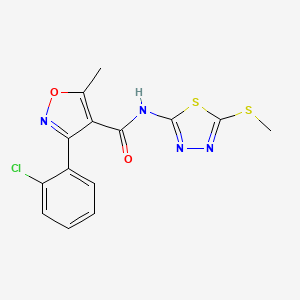
3-(2-chlorophenyl)-5-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound you mentioned contains an isoxazole ring, which is often associated with significant biological activity.
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of isoxazoles typically includes a five-membered ring containing three carbon atoms and two heteroatoms (one oxygen and one nitrogen) . The specific compound you mentioned also contains additional functional groups, including a chlorophenyl group, a methyl group, a thiadiazolyl group, and a carboxamide group.Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse, depending on the functional groups attached to the isoxazole ring . The specific reactions that “3-(2-chlorophenyl)-5-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide” would undergo are not clear without further information.Applications De Recherche Scientifique
Chemoselective Nucleophilic Chemistry and Insecticidal Activity
This compound is part of a broader class of chemicals that have been synthesized and evaluated for their potential insecticidal activity. Specifically, derivatives similar to this compound, featuring arylthiomethyl isoxazole dicarboxamides, have been prepared and investigated for their ability to target and control insect pests, contributing to agricultural chemical research and development. These studies often focus on the chemoselective synthesis of these compounds and their bioactivity against various insect species, demonstrating their potential as novel insecticidal agents (Yu et al., 2009).
Antimicrobial and Anthelmintic Activities
Research into derivatives of 3-(2-chlorophenyl)-5-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide also includes their synthesis and evaluation for antimicrobial and anthelmintic activities. These studies have led to the development of new compounds with potential applications in combating microbial infections and parasitic worms. The structural modifications and biological screening of these compounds contribute to the discovery of new therapeutic agents with enhanced efficacy and safety profiles (Naganagowda & Padmashali, 2010).
Anticancer Evaluation and Docking Studies
The compound and its derivatives have also been synthesized and assessed for their anticancer properties. Through a combination of chemical synthesis, in vitro bioactivity assays, and computational docking studies, researchers aim to identify promising candidates for further development as anticancer drugs. These studies not only explore the therapeutic potential of these compounds but also enhance our understanding of their mechanisms of action at the molecular level (Tiwari et al., 2017).
Novel Synthesis Approaches and Biological Applications
Innovative synthetic methods have been employed to create various derivatives of this compound, exploring their utility in different biological applications. For instance, microwave-assisted synthesis has been used to efficiently produce these compounds, which are then evaluated for their biological activities, including antimicrobial and anticancer effects. These approaches not only streamline the production of these compounds but also open new avenues for their application in medicine and agriculture (Dabholkar & Parab, 2011).
Mécanisme D'action
The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Isoxazole derivatives are known to exhibit diverse biological activities and pharmacological properties , but the specific mechanism of action for your compound is not clear without further study.
Orientations Futures
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity. Such research could contribute to the field of drug discovery, given the known significance of isoxazole derivatives .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S2/c1-7-10(12(20)16-13-17-18-14(22-2)23-13)11(19-21-7)8-5-3-4-6-9(8)15/h3-6H,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUJKENDGKTKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

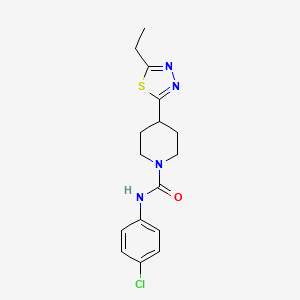
![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)
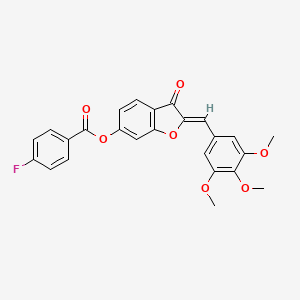
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752558.png)


![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)
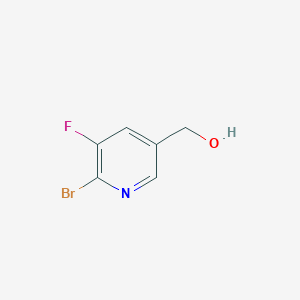

![2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2752570.png)


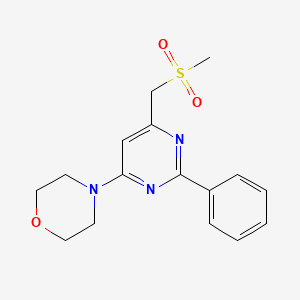
![(E)-N-[3-[2-[2-(2,3-Dimethylphenoxy)propanoyl]hydrazinyl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2752575.png)